REACTION_CXSMILES
|
[NH2:1][C:2]([NH:4][C:5]1[S:6][C:7](Br)=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3].C(=O)(O)[O-].[Na+].[CH:19]([C:21]1[CH:26]=[CH:25][C:24](B(O)O)=[CH:23][CH:22]=1)=[O:20]>COCCOC>[NH2:1][C:2]([NH:4][C:5]1[S:6][C:7]([C:24]2[CH:25]=[CH:26][C:21]([CH:19]=[O:20])=[CH:22][CH:23]=2)=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
11.75 g
|
Type
|
reactant
|
Smiles
|
NC(=O)NC=1SC(=CC1C(=O)N)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C=C1)B(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 90° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with argon, and tetrakis-(triphenylphosphine)palladium(0) (5.1 g)
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with dichloromethane (200 ml) and 2N sodium hydroxide solution (100 ml)
|
Type
|
STIRRING
|
Details
|
stirred for twenty minutes
|
Type
|
CUSTOM
|
Details
|
The resulting solid was then isolated by filtration
|
Type
|
CUSTOM
|
Details
|
purified by trituration with ethanol (100 ml)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |